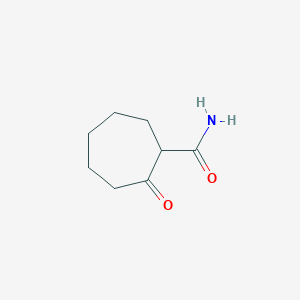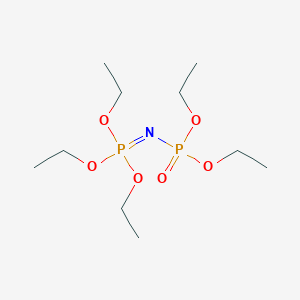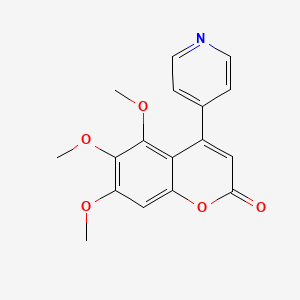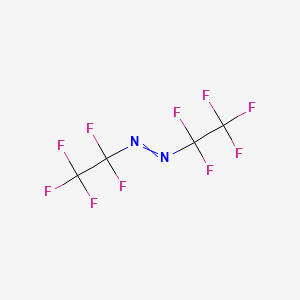![molecular formula C25H19Cl3N2S3 B14741995 3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine CAS No. 5589-90-2](/img/structure/B14741995.png)
3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine is a chemical compound with the molecular formula C25H19Cl3N2S3 and a molecular weight of 549.996 g/mol This compound is known for its unique structure, which includes a pyridazine ring substituted with three (4-chlorobenzyl)sulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine typically involves the reaction of pyridazine derivatives with 4-chlorobenzyl mercaptan under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the mercaptan, followed by nucleophilic substitution on the pyridazine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiols.
Substitution: The chlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA; typically carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Reduction: LiAlH4; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines or alkoxides; reactions are often conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiols.
Substitution: New compounds with substituted functional groups on the benzyl rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of 3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine is not fully understood, but it is believed to interact with various molecular targets through its sulfanyl groups. These interactions may involve the formation of covalent bonds with thiol groups in proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to engage in multiple types of chemical interactions, making it a versatile molecule for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Tris[(3-fluorobenzyl)sulfanyl]pyridazine: Similar structure but with fluorine substituents instead of chlorine.
1,3,4-Thiadiazole derivatives: Contain a thiadiazole ring and exhibit similar chemical reactivity and biological activities.
Uniqueness
3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The presence of three (4-chlorobenzyl)sulfanyl groups enhances its reactivity and potential for diverse applications compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
5589-90-2 |
|---|---|
Formule moléculaire |
C25H19Cl3N2S3 |
Poids moléculaire |
550.0 g/mol |
Nom IUPAC |
3,4,5-tris[(4-chlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H19Cl3N2S3/c26-20-7-1-17(2-8-20)14-31-23-13-29-30-25(33-16-19-5-11-22(28)12-6-19)24(23)32-15-18-3-9-21(27)10-4-18/h1-13H,14-16H2 |
Clé InChI |
KECSQDSJBGFWLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=CN=NC(=C2SCC3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)



![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)

![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate](/img/structure/B14741968.png)

![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)



![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
